2,3-Dimethoxybenzyl isothiocyanate
Overview
Description
2,3-Dimethoxybenzyl isothiocyanate (DMITC) is an organic compound containing sulfur and belonging to the class of isothiocyanates . It is identified with the molecular formula C10H11NO2S .
Synthesis Analysis
Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable isothiocyanate synthesis has been investigated using isocyanides, elemental sulfur, and amines . This process involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name 1-(isothiocyanatomethyl)-2,3-dimethoxybenzene . The InChI representation is InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3
. The Canonical SMILES representation is COC1=CC=CC(=C1OC)CN=C=S
.
Chemical Reactions Analysis
Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . The antimicrobial activity of ITCs against plant and foodborne pathogens has been well documented .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 209.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass are both 209.05104977 g/mol . The Topological Polar Surface Area is 62.9 Ų . The Heavy Atom Count is 14 .
Scientific Research Applications
Synthesis and Chemical Reactivity
- 2,3-Dimethoxybenzyl isothiocyanate and related compounds have been utilized in various chemical syntheses. For instance, 3,5-dimethoxybenzyl methyl ether underwent reductive lithiation, leading to the generation of organometallic compounds useful in the synthesis of substituted resorcinols (Azzena et al., 2003). Similarly, a study on the photochemistry of 3,5-dimethoxybenzyl compounds with different leaving groups provided insights into the solvolytic reactivity of these derivatives (DeCosta et al., 2000).
Enhancing Drug Efficacy
- 3,4-Dimethoxybenzyl isothiocyanate, a related compound, demonstrated potential in increasing the efficacy of doxorubicin in resistant colon cancer models and attenuating its toxicity (Psurski et al., 2019).
Polymers and Materials Science
- In materials science, polymers containing 2,3-dimethoxybenzyl structures have been studied for their response to electrical fields. A comparative study of poly(2,3-dimethoxybenzyl methacrylate) and related polymers revealed the influence of dimethoxy substituents on relaxation behavior in polymers (Sanchis et al., 2010).
Protection in Organic Synthesis
- The 2,4-dimethoxybenzyl group, a structural analog, has been utilized as a protective group in the synthesis of complex organic compounds, demonstrating its versatility in organic synthesis (Seki, 2015).
Structural Analysis
- Structural determination of 3,5-dimethoxybenzyl bromide and related compounds has been critical for their potential use as building blocks in the synthesis of dendritic materials, highlighting the importance of structural properties in synthetic applications (Pan et al., 2005).
Environmental Sustainability
- Research on isothiocyanates, including those structurally related to this compound, has focused on developing environmentally sustainable synthesis methods. For example, water-promoted synthesis of 2-aminobenzothiazoles using isothiocyanates demonstrated high efficiency and environmentally friendly approaches in chemical synthesis (Zhang et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethoxybenzyl isothiocyanate (DMBITC) is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
DMBITC interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular processes .
Biochemical Pathways
DMBITC affects the microtubule formation process . By inhibiting tubulin polymerization, DMBITC disrupts the normal function of microtubules, leading to alterations in cell structure and function . This can result in cell cycle arrest, particularly in the G2/M phase, and can trigger apoptosis .
Pharmacokinetics
The molecular weight of dmbitc is 209265 , which might influence its bioavailability and distribution in the body.
Result of Action
The inhibition of tubulin polymerization by DMBITC leads to cell cycle arrest and can induce apoptosis . This makes DMBITC a potential candidate for anticancer therapies, as it can inhibit cell proliferation and induce cell death .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3-Dimethoxybenzyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in cruciferous vegetables . Isothiocyanates govern many intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Cellular Effects
They also modulate a large number of cancer-related targets or pathways .
Molecular Mechanism
Isothiocyanates are known to be highly reactive, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This suggests that this compound may interact with biomolecules in a similar manner.
Temporal Effects in Laboratory Settings
Benzyl isothiocyanate, a related compound, has been shown to exhibit improvements in cognitive dysfunction and neuroprotective effects in lithium pilocarpine-induced epileptic mice .
Metabolic Pathways
Isothiocyanates, including this compound, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Subcellular Localization
Given the reactivity of isothiocyanates with protein cysteine residues, it is likely that this compound could interact with proteins in various subcellular compartments .
properties
IUPAC Name |
1-(isothiocyanatomethyl)-2,3-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-12-9-5-3-4-8(6-11-7-14)10(9)13-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXLDIINPAOCAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188508 | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34964-55-1 | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034964551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dimethoxybenzyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34964-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.